Epigoitrin
Overview
Description
Epigoitrin is a sulfur-containing alkaloid isolated from the plant Isatis indigoticaThis compound has garnered significant attention due to its antiviral, anticancer, and antithyroid activities . It is known for its ability to reduce the susceptibility to influenza virus and alleviate pneumonia in stress-induced models .
Mechanism of Action
Target of Action
Epigoitrin, a natural alkaloid from Isatis indigotica, primarily targets the mitochondrial antiviral signaling (MAVS) protein . MAVS plays a crucial role in the innate immune response to viral infections .
Mode of Action
This compound interacts with its target by reducing the protein expression of mitofusin-2 (MFN2) . The decrease in MFN2 levels leads to an elevation in MAVS protein expression . This interaction results in changes that help fight viral infections .
Biochemical Pathways
The reduction in MFN2 expression caused by this compound elevates MAVS protein expression . This increase in MAVS subsequently leads to the production of IFN-β and interferon inducible transmembrane 3 (IFITM3) . These proteins are part of the body’s antiviral defenses and help to combat viral infections .
Result of Action
This compound significantly decreases the susceptibility of mice to the H1N1 influenza virus . This is evidenced by lowered mortality, attenuated inflammation, and decreased viral replications in the lungs . Thus, the molecular and cellular effects of this compound’s action are primarily antiviral.
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, in a murine high-fat diet model, the addition of this compound to the diet significantly reduced fat deposition, increased glucose tolerance, improved insulin sensitivity, and increased energy expenditure . This suggests that this compound’s action, efficacy, and stability can be influenced by the dietary environment.
Biochemical Analysis
Biochemical Properties
Epigoitrin interacts with various biomolecules in biochemical reactions. It has been found to reduce intracellular fat deposition, increase short-chain acyl CoA dehydrogenase (SCAD) activity, promote glucose uptake and glycogen storage, increase ATP production, and reduce glutathione (GSH) content .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It significantly decreases the susceptibility of restraint mice to H1N1 influenza virus . It also reduces intracellular fat deposition and promotes glucose uptake and glycogen storage in HepG2 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It reduces the protein expression of mitofusin-2 (MFN2), which elevates mitochondria antiviral signaling (MAVS) protein expression and subsequently increases the production of IFN-β and interferon inducible transmembrane 3 (IFITM3), thereby helping to fight viral infections .
Metabolic Pathways
This compound is involved in various metabolic pathways. It promotes glucose uptake and glycogen storage, indicating its involvement in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epigoitrin can be synthesized through various methods. One common approach involves the extraction from the roots of Strobilanthes cusia using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . High-Performance Liquid Chromatography (HPLC) is often employed to determine the content of this compound in the extracts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Isatis indigotica roots. The process includes solvent extraction followed by purification using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Epigoitrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Epigoitrin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Epigoitrin is often compared with other sulfur-containing alkaloids such as:
Goitrin: Similar in structure and also exhibits antithyroid activity.
Sulforaphane: Known for its anticancer properties but differs in its mechanism of action.
Indirubin: Another compound from Isatis indigotica with notable anticancer and antiviral activities.
Uniqueness: this compound’s unique combination of antiviral, anticancer, and antithyroid activities, along with its ability to modulate immune responses, sets it apart from other similar compounds .
Properties
IUPAC Name |
(5R)-5-ethenyl-1,3-oxazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVYLOFLQICCT-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CNC(=S)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CNC(=S)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318342 | |
Record name | Epigoitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Goitrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5454 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |
Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Large prisms from ether | |
CAS No. |
1072-93-1, 500-12-9 | |
Record name | Epigoitrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epigoitrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epigoitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPIGOITRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N815D740R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50 °C | |
Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does epigoitrin exert its antiviral effects?
A1: [, , ] this compound demonstrates antiviral activity through multiple mechanisms, including:
Q2: Does this compound directly kill viruses?
A2: [] No, studies indicate that this compound doesn't directly kill viruses. Instead, its primary antiviral mechanisms involve inhibiting viral replication, potentially having a prophylactic effect, and possibly blocking virus attachment.
Q3: How does this compound affect the immune system in the context of viral infection?
A3: [] Research suggests that this compound might help reduce the susceptibility to influenza virus in stressed individuals. This effect is potentially mediated by modulating the mitochondrial antiviral signaling (MAVS) pathway. This compound appears to reduce mitofusin-2 (MFN2) protein expression, leading to increased MAVS protein levels. This increase in MAVS, in turn, boosts the production of interferon-β (IFN-β) and interferon-inducible transmembrane 3 (IFITM3), both crucial for antiviral responses.
Q4: Does this compound demonstrate other pharmacological activities besides antiviral effects?
A4: [, ] Yes, this compound also displays promising potential in other areas:
Q5: What is the chemical structure of this compound?
A5: [] this compound is a thiooxazolidine derivative with the IUPAC name (R)-5-vinyloxazolidine-2-thione.
Q6: What is the molecular formula and weight of this compound?
A6: [] Its molecular formula is C5H7NOS, and its molecular weight is 129.18 g/mol.
Q7: What are the common methods for extracting this compound from Isatidis radix?
A7: [, , , ] Several methods are used to extract and purify this compound from Isatidis radix:
Q8: Are there differences in the this compound content based on the extraction method used?
A8: [, , , ] Yes, the choice of extraction method and specific parameters significantly influence the yield and purity of this compound. Factors like solvent type, temperature, pressure, and extraction time all play crucial roles. Optimization of these parameters is essential for maximizing this compound extraction.
Q9: What analytical techniques are commonly employed to identify and quantify this compound?
A9: [, , , , ] Various analytical techniques are used for this compound analysis:
Q10: What is known about the pharmacokinetic properties of this compound?
A10: [, ] Pharmacokinetic studies in rats have shown:
Q11: Are there differences in the pharmacokinetics of this compound when administered in different forms?
A11: [] Yes, the pharmacokinetic parameters of this compound differ based on the form it's given:
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